molecular formula C9H18N2O B2788428 1-Propylpiperidine-4-carboxamide CAS No. 292080-51-4

1-Propylpiperidine-4-carboxamide

Cat. No. B2788428
CAS RN: 292080-51-4
M. Wt: 170.256
InChI Key: DNBUALMNLLJERK-UHFFFAOYSA-N
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Description

1-Propylpiperidine-4-carboxamide (PPC) is an organic compound with a unique chemical structure. It is a member of the piperidine family and is closely related to other compounds such as 1-methylpiperidine-4-carboxamide (MPC) and 1-ethylpiperidine-4-carboxamide (EPC). PPC has been the subject of numerous scientific studies due to its potential applications in a variety of fields.

Scientific Research Applications

Biochemical and Pharmacological Research

1-Propylpiperidine-4-carboxamide and its structural analogs are extensively studied for their potential in various biochemical and pharmacological applications. For instance, the compound's analogs based on the pyrrolidin-2-one pharmacophore, such as (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R), are explored for their ability to facilitate memory processes and attenuate cognitive impairments associated with trauma, stroke, and age-related pathologies. The structure-activity relationship of these compounds emphasizes the importance of the stereocenters' configuration, indicating a direct relationship between configuration and biological properties. This has led to the exploration of these compounds as central nervous system agents (Veinberg et al., 2015).

Biocatalyst and Biochemical Applications

The importance of carboxamide derivatives extends to biocatalysis and biochemical applications. For instance, carboxylic acids, including derivatives of 1-Propylpiperidine-4-carboxamide, are recognized for their roles as precursors in producing various industrial chemicals. These acids are produced fermentatively using engineered microbes and play a crucial role in biorenewable fuels and chemicals. However, they can also act as inhibitors to these microbes, making the understanding of their interaction with microbial life essential for industrial bioprocesses (Jarboe et al., 2013).

Supramolecular Chemistry

In supramolecular chemistry, 1-Propylpiperidine-4-carboxamide derivatives have been implicated in the formation of complex structures. For example, benzene-1,3,5-tricarboxamides (BTAs), compounds structurally similar to 1-Propylpiperidine-4-carboxamide, have been instrumental in various scientific disciplines due to their simple structure and well-understood supramolecular self-assembly behavior. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding and have potential applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-Propylpiperidine-4-carboxamide are not available, peptide-drug conjugates, which could potentially include this compound, are being explored for their applications in targeted cancer therapy . Additionally, therapeutic peptides are being explored for their novel applications in various fields .

properties

IUPAC Name

1-propylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBUALMNLLJERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of isonipecotamide (2.0 g, 15.6 mmol), 1-iodopropane (1.52 mL, 15.6 mmol), and potassium carbonate (2.15 g, 15.6 mmol) was heated at reflux in 100 mL of 2-butanone. The solids were filtered and the filtrate concentrated in vacuo to give crude product. Purification by flash chromatography (CH2Cl2—CH3OH, 12:1 ) afforded 1.25 9 of the product as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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